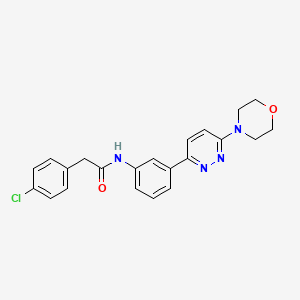

2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Description

2-(4-Chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a pyridazine ring substituted with a morpholine moiety. The compound’s structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse applications, including medicinal chemistry.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c23-18-6-4-16(5-7-18)14-22(28)24-19-3-1-2-17(15-19)20-8-9-21(26-25-20)27-10-12-29-13-11-27/h1-9,15H,10-14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVAQLJFSRTROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chlorophenyl acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with acetamide under basic conditions.

Introduction of the morpholinopyridazinyl group: This step might involve the reaction of the intermediate with a morpholinopyridazine derivative under suitable conditions, such as in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenylacetamide moiety.

Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable solvents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide and related compounds:

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Insights:

Core Heterocycles :

- The target compound’s pyridazine-morpholine core distinguishes it from thiazole () or phthalimide () analogs. Pyridazine’s nitrogen-rich structure may enhance binding to biological targets compared to thiazole’s sulfur-containing ring or phthalimide’s rigidity .

- In contrast, 3-chloro-N-phenyl-phthalimide () is utilized in polymer synthesis due to its planar, cyclic imide structure, highlighting how core heterocycles dictate application domains .

Chlorophenyl Substitution :

- The position of the chlorophenyl group (4-Cl in the target vs. 3-Cl in Compound 13 or 2-Cl in ) influences electronic and steric properties. For instance, 4-Cl substitution may improve metabolic stability compared to ortho/meta positions .

Acetamide Linker Variations: The target’s acetamide linker connects to a pyridazine ring, whereas ’s compounds use diphenyl acetamide with acryloyl phenoxy groups.

Biological Activity :

- Compound 13 () demonstrated anticonvulsant activity, implying that morpholine-acetamide derivatives may target neurological pathways. The target compound’s pyridazine extension could modulate selectivity or potency .

- ’s thiazole derivative lacks reported activity data but shares morpholine-acetamide motifs, underscoring the need for targeted assays to evaluate the pyridazine variant’s efficacy .

Biological Activity

2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with an appropriate morpholine derivative. The reaction conditions often include the use of base catalysts and solvents that facilitate the formation of the amide bond.

Biological Activity

The biological activity of this compound has been primarily investigated concerning its anticonvulsant properties.

Anticonvulsant Activity

Research indicates that derivatives containing similar structural motifs exhibit varying degrees of anticonvulsant activity. For instance, studies have shown that compounds with a morpholine moiety can provide significant protection against seizures in animal models, particularly in the maximal electroshock (MES) test.

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Structure | Dose (mg/kg) | MES Protection |

|---|---|---|---|

| This compound | Structure | 100 | Yes |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Structure | 100 | Yes |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Structure | 300 | Yes |

The results indicate that compounds with higher lipophilicity often demonstrate delayed onset but prolonged anticonvulsant effects, suggesting a complex interaction between lipophilicity and pharmacokinetics .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and morpholine rings significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances the anticonvulsant properties, while substituents on the morpholine ring can modulate lipophilicity and thus influence central nervous system penetration.

Key Findings from SAR Analysis

- Chlorine Substituent : Enhances potency.

- Morpholine Variants : Different substitutions lead to varied efficacy in seizure protection.

- Lipophilicity : Higher values correlate with delayed action but prolonged effects.

Case Studies

Several case studies have explored the efficacy of similar compounds in treating epilepsy. One study highlighted that certain derivatives provided significant protection in MES tests at doses ranging from 100 mg/kg to 300 mg/kg, showing a notable correlation between structural features and anticonvulsant efficacy .

Q & A

Q. What are the key synthetic pathways for preparing 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide?

The synthesis typically involves multi-step reactions:

- Substitution reactions : Reacting halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) with morpholine derivatives under alkaline conditions to introduce the morpholinopyridazine moiety .

- Reduction steps : Using iron powder or catalytic hydrogenation to reduce nitro groups to amines under acidic conditions .

- Condensation reactions : Coupling intermediates (e.g., substituted anilines) with acetamide derivatives using condensing agents like EDCI or DCC .

- Optimization : Solvent choice (e.g., DMF, acetonitrile), temperature control (60–100°C), and reaction time (6–24 hrs) are critical for yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing morpholine vs. pyridazine protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for halogenated regions .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in molecular geometry, such as torsion angles between chlorophenyl and pyridazine rings .

Q. How can researchers ensure purity during synthesis?

- Chromatography : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to isolate intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization .

- Purity thresholds : Aim for >95% purity (validated by HPLC/UV at 254 nm) for biological assays .

Advanced Research Questions

Q. How should researchers resolve conflicting spectroscopic data for structural confirmation?

- Contradiction example : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or tautomerism in the pyridazine ring.

- Resolution strategy :

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

- Compare experimental data with computational predictions (DFT calculations for optimized geometries) .

- Validate via X-ray crystallography if crystalline forms are obtainable .

Q. What methodologies optimize reaction yields for large-scale synthesis?

- Parameter screening :

- Solvent effects : Replace high-boiling solvents (e.g., DMSO) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for reductions) improve efficiency over iron powder .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 mins vs. 24 hrs) .

- Process analytics : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Systematic substitutions :

- Vary the chlorophenyl group (e.g., 3-Cl vs. 4-Cl) to assess steric/electronic effects on target binding .

- Modify the morpholine ring (e.g., replace with piperazine) to evaluate pharmacokinetic impacts .

- Biological assays :

- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence polarization assays .

- Cellular toxicity : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays, correlating results with structural variants .

Q. What strategies address low solubility in biological assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .

- Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) to the acetamide moiety for improved bioavailability .

- Nanoparticle encapsulation : Utilize liposomal carriers to deliver the compound to target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.